![molecular formula C28H26O16S B12289038 Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate](/img/structure/B12289038.png)
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate is a complex biochemical compound. It is a derivative of daidzein, an isoflavone found in soybeans and other legumes. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves multiple steps. The starting material, daidzein, undergoes acetylation to introduce acetyl groups at specific positions. This is followed by glucuronidation, where a glucuronic acid moiety is attached. Finally, the compound is methylated and sulfated to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated forms .
Wissenschaftliche Forschungsanwendungen
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, particularly in relation to its parent compound, daidzein.
Industry: Utilized in the development of biochemical assays and analytical techniques
Wirkmechanismus
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves its interaction with various molecular targets. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The parent compound, known for its phytoestrogenic properties.
Genistein: Another isoflavone with similar biological activities.
Biochanin A: A methylated isoflavone with distinct pharmacological properties
Uniqueness
Its acetyl, glucuronic acid, and sulfate groups differentiate it from other isoflavones, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C28H26O16S |
---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
methyl 3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36) |
InChI-Schlüssel |
YLYDFNVTVUNKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.